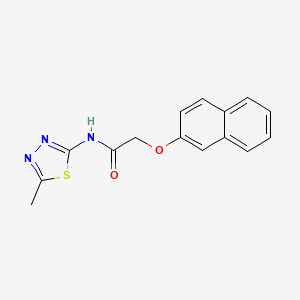

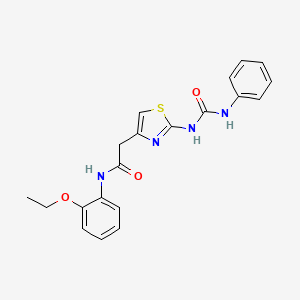

![molecular formula C22H17NO4S B2750186 Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 441290-52-4](/img/structure/B2750186.png)

Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, is a topic of interest for medicinal chemists. They are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis involves various chemical reactions, including Cu-catalyzed N-arylation .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups. Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, forms the core of this molecule . The molecule also contains a carbonyl group and an amino group, contributing to its diverse chemical properties .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. Carbonyl compounds, like this one, are known to undergo nucleophilic addition reactions . The carbonyl group in these compounds is polarized, making the carbonyl carbon susceptible to attack by a nucleophile .Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules due to their diverse therapeutic properties. Some notable applications include:

Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Our compound can participate in Cu-catalyzed N-arylation reactions. Specifically, it can undergo efficient carbon–nitrogen cross-coupling with (hetero)aryl iodides. This synthetic method allows for the modification of aromatic heterocycles, expanding the compound’s utility .

Functionalization of 2-Oxazolidinones

Researchers have employed thiophene-containing molecules in the synthesis of functionalized 2-oxazolidinones. These compounds find applications in various areas, including drug development and materials science .

Future Directions

Thiophene derivatives, including “Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more efficient synthesis methods, such as the Cu-catalyzed N-arylation , is a promising area of future research.

properties

IUPAC Name |

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-26-17-12-14-8-4-3-7-13(14)11-16(17)21(24)23-19-15-9-5-6-10-18(15)28-20(19)22(25)27-2/h3-12H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPPWEBLUFGBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2750104.png)

![N-Ethyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2750106.png)

![Oxan-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2750111.png)

![3-(4-Ethoxyphenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2750116.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2750120.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)

![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)